Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate
Description
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative featuring a 3,5-dimethoxyphenylamino substituent at position 4, a methyl group at position 8, and a methyl carboxylate at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The 3,5-dimethoxyphenyl group, a common motif in bioactive molecules, may enhance solubility and modulate electronic interactions compared to halogenated or other aryl substituents .
Properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-6-5-7-16-17(11-18(20(23)26-4)22-19(12)16)21-13-8-14(24-2)10-15(9-13)25-3/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRBDJQFNVZAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multiple steps:
Formation of Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole rings with the methoxyphenoxy group using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Quinoline Derivatives
a. Substituent Effects
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This analog () has a 4-chlorophenyl and 4-methoxyphenyl at positions 2 and 3, respectively. The melting point of 4k is 223–225°C, suggesting higher crystallinity than typical methoxy-rich compounds .
- 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l): The bis(4-methoxyphenyl) substitution () may increase steric hindrance and π-π stacking interactions compared to the target compound’s single 3,5-dimethoxyphenylamino group. Such differences could influence binding affinities in biological systems .
b. Synthetic Routes
The target compound likely employs palladium-catalyzed cross-coupling, similar to ’s synthesis of 4k using PdCl₂(PPh₃)₂ and PCy₃ in DMF. Yields for analogs like 4k are unstated, but reports an 81% yield for a dihydrobenzofuran derivative via hydrogenation (10% Pd/C, 70°C), suggesting efficient catalytic methods for methoxy-substituted aromatics .
Dimethoxyphenyl-Containing Compounds in Diverse Scaffolds
a. Dihydrobenzofuran Derivatives
(2RS,3SR)-Methyl 3-(3,5-dimethoxyphenyl)-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrobenzofuran-4-carboxylate (6) () shares the 3,5-dimethoxyphenyl group with the target compound. Its synthesis via hydrogenation (H-Cube, 1 bar H₂) highlights the stability of dimethoxy groups under reductive conditions. The molecular weight (525.19 g/mol) and high yield (81%) suggest favorable synthetic scalability for such substituents .
b. Verapamil-Related and Pyrido-Pyrimidinone Derivatives
- Verapamil Related Compound B (): Contains 3,4-dimethoxyphenyl groups. The hydrochloride salt form (477.05 g/mol) underscores the importance of counterions in solubility .
- Pyrido[1,2-a]pyrimidin-4-ones (): These feature 3,4-dimethoxyphenyl groups and cyclohexenyl-amino substituents. The 3,4-dimethoxy configuration could enhance planar stacking in biological targets compared to 3,5-dimethoxy, which adopts a symmetrical, branched geometry .
Key Data Table
*Estimated based on quinoline analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
